

# 2,3-dihydrothiophene molecular structure and bonding

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An In-depth Technical Guide to the Molecular Structure and Bonding of **2,3-Dihydrothiophene** 

#### **Abstract**

**2,3-Dihydrothiophene**, a partially saturated five-membered sulfur heterocycle, presents a unique structural framework of significant interest in organic synthesis and drug development. [1][2] Unlike its aromatic counterpart, thiophene, **2,3-dihydrothiophene** possesses a non-planar, puckered ring structure. This guide provides a comprehensive technical overview of its molecular geometry and bonding, based on key experimental and computational studies. It details the experimental protocols used for its characterization, summarizes critical quantitative data, and illustrates the logical workflow of its structural analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this heterocyclic compound.

## **Molecular Geometry and Bonding**

The molecular structure of **2,3-dihydrothiophene** ( $C_4H_6S$ ) is characterized by a five-membered ring containing four carbon atoms and one sulfur atom.[1] The presence of one double bond results in two sp<sup>2</sup> hybridized carbon atoms and two sp<sup>3</sup> hybridized carbon atoms, distinguishing it from the fully aromatic thiophene.[1]

## **Ring Conformation and Puckering**



Microwave spectroscopy studies have definitively shown that the heavy-atom skeleton of **2,3-dihydrothiophene** is non-planar.[3][4] The molecule adopts a puckered conformation. This deviation from planarity is a critical structural feature. The degree of puckering is quantified by a dihedral angle of 33°.[3][4]

This puckering motion is governed by a specific potential function, which has been determined as:  $V(X) = 6.50 \times 10^5 X^4 - 2.92 \times 10^4 X^2 [3][4]$ 

This potential function describes the energy landscape of the ring-puckering coordinate (X) and indicates a barrier to the ring's inversion of 328 cm<sup>-1</sup>.[4]

#### **Bond Parameters**

The bonding within the **2,3-dihydrothiophene** ring involves a combination of single and double bonds. The C-S-C bond angle has been reported to be 95 degrees, which is slightly larger than that in aromatic thiophene (92.17 degrees).[1] While a full set of experimentally determined bond lengths is not available from the provided results, rotational constant analysis is consistent with an assumed C=C-S bond length of 1.768 Å.[3]

## **Data Summary**

The following tables summarize the key quantitative data derived from spectroscopic analysis of **2,3-dihydrothiophene**.

Table 1: Structural and Puckering Potential Parameters

Parameter	Value	Reference
Dihedral Angle of Puckering	33°	[3][4]
C-S-C Bond Angle	95°	[1]
Assumed r(=C-S) Bond Length	1.768 Å	[3]
Barrier to Inversion	328 cm <sup>-1</sup>	[4]

| Ring Puckering Potential (V(X)) |  $6.50 \times 10^5 \text{X}^4$  -  $2.92 \times 10^4 \text{X}^2$  |[3][4] |



Table 2: Spectroscopic and Physical Properties

Parameter	Value	Reference
Rotational Constant (A)	6863.14 ± 0.07 MHz	[3][4]
Rotational Constant (B)	4707.75 ± 0.01 MHz	[3][4]
Rotational Constant (C)	2953.43 ± 0.01 MHz	[3][4]
Dipole Moment (μ <sub>a</sub> )	1.5 ± 0.2 D	[3][4]
Dipole Moment (μ <sub>e</sub> , μ <sub>e</sub> )	Relatively small	[3][4]
Boiling Point	112 °C	[5]

| Heat of Formation ( $\Delta$ Hf) | 21.8 kcal/mol |[6] |

## **Experimental Protocols**

The characterization of **2,3-dihydrothiophene**'s structure relies on a combination of synthesis, purification, and advanced spectroscopic techniques.

## **Synthesis: Birch Reduction of Thiophene**

A common method for the preparation of **2,3-dihydrothiophene** is the Birch reduction of thiophene.[3]

- Reactants: Thiophene is reduced using sodium metal in a mixture of methanol and liquid ammonia.
- Procedure: The reaction is typically carried out at low temperatures, characteristic of liquid ammonia (-78 °C). Sodium is dissolved in the ammonia-methanol solvent, to which thiophene is added.
- Quenching: After the reaction period, the reaction is carefully quenched, for instance, with an acid.[7]
- Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.[7]



Outcome: This process yields a mixture of 2,3-dihydrothiophene and its isomer, 2,5-dihydrothiophene.

#### **Purification**

The crude product from the synthesis requires purification to isolate **2,3-dihydrothiophene** for accurate spectroscopic analysis.

- Vapor Phase Chromatography (VPC): The sample was initially purified using a 20 ft
  Carbowax 20 M column with an oven temperature of 145°C.[3]
- Fractional Distillation: Additional purification was achieved through low-temperature, low-pressure fractional distillation to separate isomers and remove impurities.[3]

## **Spectroscopic Analysis: Microwave Spectroscopy**

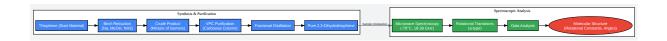
Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase, from which its structure can be derived.[8]

- Instrumentation: A Hewlett-Packard Model 8460A microwave spectrometer equipped with Stark modulation (33.33 kHz) was used.[3]
- Sample Conditions: The spectrum of **2,3-dihydrothiophene** was recorded between 18.0 and 39.0 GHz.[3][4] The sample was maintained in the gas phase within the Stark cell, which was cooled to approximately -70°C using dry ice to increase signal intensity.[3]
- Data Acquisition: The spectrometer measures the absorption of microwave radiation as a function of frequency. For 2,3-dihydrothiophene, only a-type transitions were observed.[3]
  [4]
- Analysis: The frequencies of the observed rotational transitions are fitted to a Hamiltonian to determine the ground state rotational constants (A, B, C). These constants are directly related to the molecule's moments of inertia and are used to deduce structural parameters like bond angles and dihedral angles.[8]

### **Visualization of Workflows and Structures**

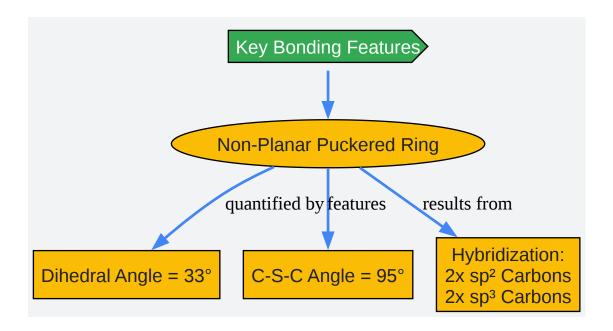


The following diagrams illustrate the experimental workflow and the key structural relationship in **2,3-dihydrothiophene**.



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Caption: Experimental workflow for the structural determination of **2,3-dihydrothiophene**.



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Caption: Logical relationships of the core structural features of **2,3-dihydrothiophene**.

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